

physical properties of Desmethyl thiosildenafild8

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An In-depth Technical Guide on the Physical Properties of **Desmethyl thiosildenafil-d8**

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Desmethyl thiosildenafil-d8**. It is intended for researchers, scientists, and drug development professionals working with sildenafil analogs and deuterated compounds. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The physical properties of **Desmethyl thiosildenafil-d8** are summarized below. It is important to note that this is a specialized reference standard, and some data points are inferred from its non-deuterated analog or similar compounds.



Property	Value	Source(s)
Chemical Name	5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione	[1]
CAS Number	1215321-44-0	[1][2]
Molecular Formula	C21H20D8N6O3S2	[1][2]
Molecular Weight	484.66 g/mol	[2]
Appearance	Pale Yellow Solid	Inferred from analogs
Purity	High purity (typically >98%), confirmed by HPLC, is expected for a reference standard.[3]	Inferred from analogs
Storage Temperature	Store at -20°C under an inert atmosphere.[3]	[3]
Solubility	Data for the d8 analog is not specified. The non-deuterated form is soluble in USP/EP Diluent (Methanol).[3]	Inferred from analog
Melting Point	Not specified. Likely to decompose at high temperatures. The related compound sildenafil citrate decomposes at 189.4°C.[4][5]	Inferred from analog
Boiling Point	Not applicable; expected to decompose before boiling.	N/A

Experimental Protocols



Detailed methodologies for determining key physical properties of pharmaceutical compounds like **Desmethyl thiosildenafil-d8** are provided below. These are generalized protocols based on standard pharmacopeial and analytical chemistry methods.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the substance and identify any related impurities.[6][7][8][9]

- a) Instrumentation:
- High-Performance Liquid Chromatograph with a UV detector.
- Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Data acquisition and processing software.
- b) Reagents:
- Acetonitrile (HPLC grade).
- Potassium dihydrogen orthophosphate or Ammonium acetate buffer (e.g., 0.05 M, pH adjusted).
- High purity water.
- Desmethyl thiosildenafil-d8 reference standard and sample.
- c) Chromatographic Conditions (Example):
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffer. A common starting point is a 70:30 (v/v) mixture of acetonitrile and phosphate buffer.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection Wavelength: UV detection at 230 nm or 240 nm.[8][9]



- Injection Volume: 20 μL.[6]
- Column Temperature: Ambient or controlled (e.g., 30°C).

d) Procedure:

- Standard Preparation: Accurately weigh and dissolve the **Desmethyl thiosildenafil-d8** reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
- System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (checking for consistent retention times, peak areas, and resolution).
- Analysis: Inject the blank (diluent), followed by the standard and sample solutions into the chromatograph.
- Data Processing: Calculate the purity of the sample by comparing the area of the main peak
 in the sample chromatogram to that of the standard, expressed as a percentage area.
 Identify and quantify any impurities based on their relative retention times and peak areas.

Determination of Melting Point

The melting point is a key indicator of a crystalline solid's purity.[10][11]

- a) Instrumentation:
- Melting point apparatus (capillary method), such as a Mel-Temp or a Thiele tube setup.[11]
- Glass capillary tubes (closed at one end).
- b) Procedure (Capillary Method):
- Sample Preparation: Ensure the sample is completely dry and in a fine powder form.[12]
- Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount. Tap the closed end of the tube on a hard surface to pack the powder down into a column of 2.5-3.5 mm high.[12]



- Initial Determination (Rapid): Place the packed capillary into the heating block of the apparatus. Heat rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[11]
- Accurate Determination: Allow the apparatus to cool. Insert a new sample capillary. Heat rapidly to about 10-15°C below the approximate melting point found in the previous step.
- Observation: Decrease the heating rate to approximately 1-2°C per minute.[11][12]
- Recording: Record the temperature at which the first drop of liquid appears (onset of melting)
 and the temperature at which the entire sample becomes a clear liquid (completion of
 melting). This range is the melting point. For a pure substance, this range is typically narrow
 (0.5-1.0°C).[11]

Determination of Equilibrium Solubility

This protocol determines the solubility of an active pharmaceutical ingredient (API) in various aqueous media, which is crucial for biopharmaceutical classification.[13][14][15][16]

- a) Instrumentation:
- Shake-flask apparatus or orbital shaker in a temperature-controlled environment (37 \pm 1 °C). [14]
- pH meter.
- Centrifuge.
- Analytical balance.
- HPLC or UV-Vis spectrophotometer for concentration analysis.
- b) Reagents:
- Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, and 6.8).[14]
- The API sample (Desmethyl thiosildenafil-d8).



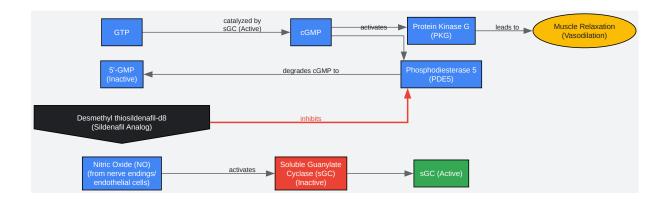
- c) Procedure (Shake-Flask Method):
- Preparation: Prepare buffer solutions at the desired pH values.
- Sample Addition: Add an excess amount of the API to a known volume of each buffer solution in separate flasks. The excess solid should be visible to ensure saturation.
- Equilibration: Place the flasks in a shaker and agitate at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
- Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solids settle. Centrifuge the samples to separate the supernatant from the excess solid.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter if necessary, and dilute appropriately.
- Quantification: Determine the concentration of the dissolved API in the aliquot using a validated analytical method, such as HPLC or UV spectroscopy.
- Calculation: The measured concentration represents the equilibrium solubility of the API at that specific pH and temperature. The experiment should be performed in triplicate for each pH condition.[14]

Mandatory Visualization

The following diagrams illustrate key concepts related to **Desmethyl thiosildenafil-d8**.

Signaling Pathway



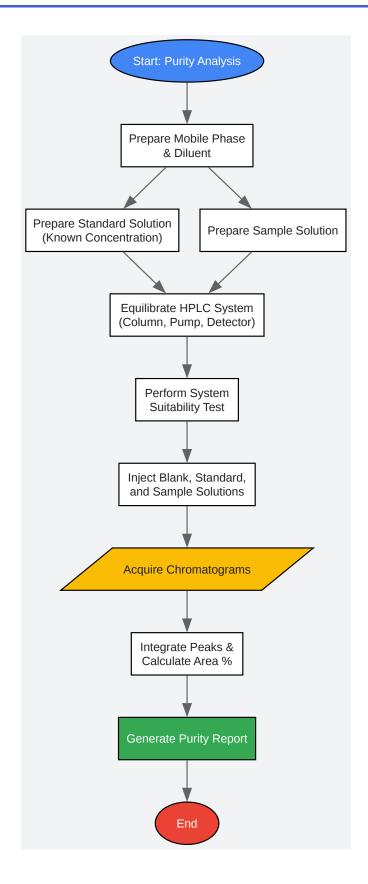


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Caption: Mechanism of PDE5 inhibition by sildenafil analogs.

Experimental Workflow



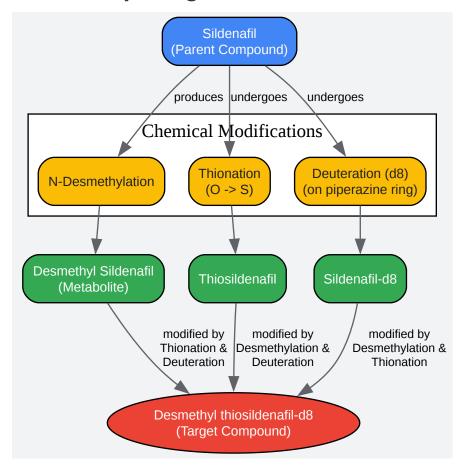


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Caption: Workflow for HPLC purity determination.



Logical Relationship Diagram



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Caption: Relationship between Sildenafil and its analogs.

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References

- 1. Desmethyl Thiosildenafil D8 | 1215321-44-0 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. allmpus.com [allmpus.com]

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- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Physicochemical properties of sildenafil citrate (Viagra) and sildenafil base PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sildenafil citrate and related substances in the commercial products and tablet dosage form using HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nano-lab.com.tr [nano-lab.com.tr]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. thinksrs.com [thinksrs.com]
- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver ECA Academy [gmp-compliance.org]
- 14. who.int [who.int]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
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